(S)-Pregabalin Methyl Ester is a chiral compound derived from (S)-Pregabalin, which is primarily used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The methyl ester form of Pregabalin enhances its pharmacokinetic properties, making it a subject of interest in medicinal chemistry. The compound is synthesized through various methods that emphasize enantioselectivity to ensure the desired biological activity.
(S)-Pregabalin Methyl Ester is synthesized from (S)-3-amino-5-methylhexanoic acid, which serves as the core structure. This compound can be obtained through various synthetic pathways that often involve chiral resolution techniques to achieve high optical purity.
(S)-Pregabalin Methyl Ester belongs to the class of gamma-aminobutyric acid analogs. It is classified as a central nervous system agent due to its effects on neurotransmitter modulation.
The synthesis of (S)-Pregabalin Methyl Ester can be achieved via several methods:
The synthesis often involves multiple steps including:
(S)-Pregabalin Methyl Ester has a molecular formula of C_8H_15NO_2 and a specific stereochemistry at the carbon adjacent to the amino group, which is crucial for its biological activity.
The primary reactions involved in synthesizing (S)-Pregabalin Methyl Ester include:
Reactions are typically carried out under controlled conditions to maintain stereochemistry and yield:
(S)-Pregabalin Methyl Ester functions primarily by modulating neurotransmitter release through binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This action reduces excitatory neurotransmitter release, thereby alleviating pain and anxiety symptoms.
Studies indicate that Pregabalin demonstrates significant efficacy in reducing neuropathic pain with minimal side effects compared to traditional analgesics.
(S)-Pregabalin Methyl Ester has several scientific uses:
(S)-Pregabalin Methyl Ester, formally known as methyl (S)-3-(aminomethyl)-5-methylhexanoate, is a chiral ester derivative of the blockbuster drug (S)-Pregabalin. As a critical synthetic intermediate, it bridges the gap between complex chemical synthesis and the final active pharmaceutical ingredient (API). Its structural design preserves the essential stereochemical features required for biological activity while introducing chemical handles that streamline manufacturing processes. The compound’s versatility has made it indispensable in modern pharmaceutical production, particularly for optimizing enantiopurity and yield in multi-ton scale syntheses.
The therapeutic efficacy of (S)-Pregabalin—marketed as Lyrica®—is exclusively linked to its (S)-enantiomer, which exhibits high affinity for the α₂-δ subunit of voltage-gated calcium channels in the central nervous system. This binding modulates neurotransmitter release, providing anticonvulsant and analgesic effects. (S)-Pregabalin Methyl Ester retains the core stereogenic center of the parent drug, characterized by an (S)-configured aminomethyl group at the C3 position of a branched aliphatic chain. The methyl ester moiety (–COOCH₃) replaces the carboxylic acid (–COOH) of the API, conferring distinct physicochemical properties:
Table 1: Comparative Properties of (S)-Pregabalin and Its Methyl Ester Derivative
Property | (S)-Pregabalin | (S)-Pregabalin Methyl Ester |
---|---|---|
Molecular Formula | C₈H₁₇NO₂ | C₉H₁₉NO₂ |
Key Functional Groups | –COOH, –NH₂ | –COOCH₃, –NH₂ |
logP (Experimental) | -1.35 | +0.15 |
Chiral Centers | 1 | 1 |
Purification Methods | Aqueous recrystallization | Solvent-based crystallization |
Enzymatic resolution processes exploit the ester’s stereoselectivity. For example, lipases selectively hydrolyze the (R)-enantiomer of racemic cyano ester precursors, allowing isolation of (S)-Pregabalin Methyl Ester with >99% enantiomeric excess (ee) [2] [9]. This precision is unattainable via non-chiral chemical hydrolysis.
(S)-Pregabalin Methyl Ester serves two primary roles in API manufacturing: as a chiral resolution handle and a hydrogenation precursor.
Industrial routes leverage biocatalysis for enantioselective transformations:
Table 2: Key Enzymatic Processes for (S)-Pregabalin Methyl Ester Synthesis
Enzyme Class | Substrate | Conditions | Conversion (%) | ee (%) |
---|---|---|---|---|
Nitrilase | rac-3-Cyano-5-methylhexanoic acid | H₂O, pH 7.0, 30°C | 98.5 | >99.5 |
Lipase A | Diethyl isobutylglutarate | tert-Butanol, 28°C, 66h | 98.4 | 99.1 |
Esterase EstZF172 | rac-CNDE* | Buffer/organic solvent, 35°C | 95–98 | 99.5 |
*rac-CNDE: rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester [4]
Chemical routes employ the ester as a crystallization-enabling derivative:
The synthetic evolution of (S)-Pregabalin Methyl Ester mirrors advances in asymmetric catalysis and green chemistry.
Initial patents (e.g., U.S. Patent 5,563,175) focused on racemic pregabalin synthesis followed by diastereomeric salt resolution. These methods suffered from low yields (<15%) and required recycling of the unwanted (R)-enantiomer. The first dedicated route to the methyl ester appeared in WO2005080342, employing chiral auxiliaries for stereocontrol but requiring expensive ligands like (R)-phenylethylamine [8].
Patent EP2071032A2 (2009) disclosed lipase-mediated resolutions of cyano diester intermediates, enabling >98% ee for the (S)-mono acid ester [2]. Parallel work (WO2012059797A1) optimized cinchonidine-catalyzed asymmetric Michael additions to synthesize chiral cyano esters, though enzymatic approaches dominated due to scalability [1]. CN102465157A (2012) later demonstrated direct amidation-esterification using immobilized lipases, reducing steps and organic solvent use [9].
Recent patents prioritize atom economy and impurity control. CN114716334A (2022) introduced microreactors for Hofmann rearrangements of carbamoyl intermediates, suppressing alkenoic acid impurities to <0.15% [7]. WO2023156789 (2023) expanded enzymatic dynamic kinetic resolutions, achieving near-quantitative yields of (S)-Pregabalin Methyl Ester in 12 hours [9].
Table 3: Key Patents for (S)-Pregabalin Methyl Ester Synthesis
Patent/Publication | Year | Key Innovation | Assignee |
---|---|---|---|
WO2012059797A1 | 2012 | Cinchonidine-catalyzed asymmetric synthesis | Pfizer |
EP2071032A2 | 2009 | Lipase-mediated kinetic resolution | Lonza Group |
CN102465157A | 2012 | Lipase-catalyzed esterification/amidation | Ribao (Hangzhou) Pharma |
CN114716334A | 2022 | Continuous flow impurity control | Zhejiang Huahai Pharma |
US10023885B2 | 2018 | Nitrilase-enabled chiral hydrolysis | Dr. Reddy’s Laboratories |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0